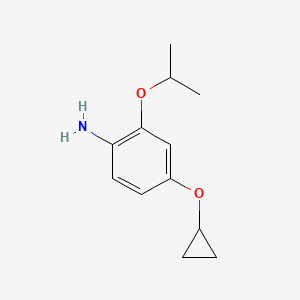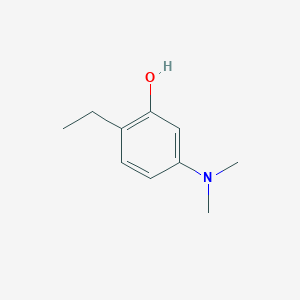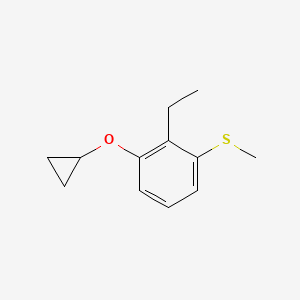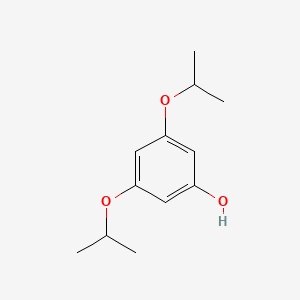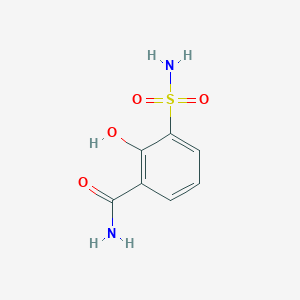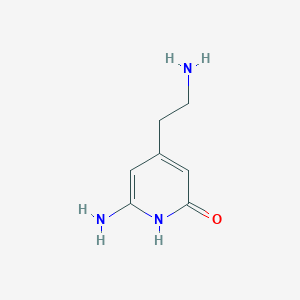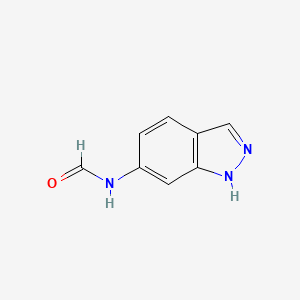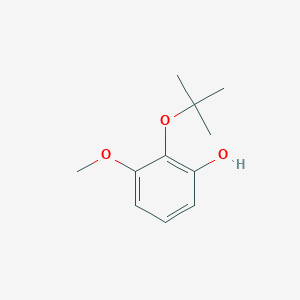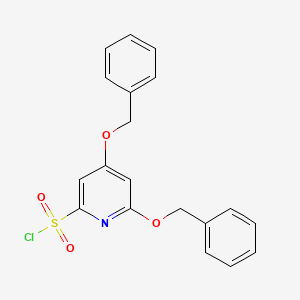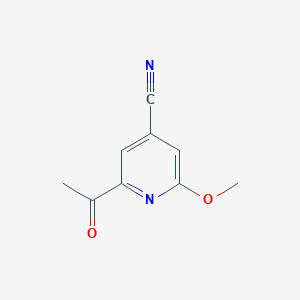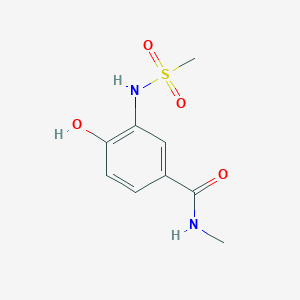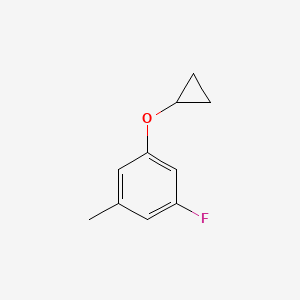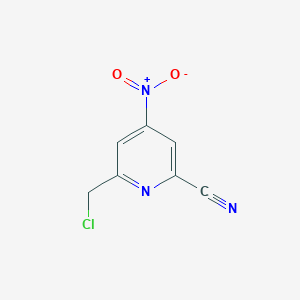
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 6th position, a nitro group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-nitropyridine-2-carbonitrile typically involves the chloromethylation of 4-nitropyridine-2-carbonitrile. One common method includes the reaction of 4-nitropyridine-2-carbonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to yield the desired product .
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing the reaction conditions to ensure higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Reduction: 6-(Aminomethyl)-4-nitropyridine-2-carbonitrile.
Oxidation: 6-(Formyl)-4-nitropyridine-2-carbonitrile or 6-(Carboxyl)-4-nitropyridine-2-carbonitrile.
Applications De Recherche Scientifique
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitropyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Chloromethyl)-2-pyridinecarbonitrile: Lacks the nitro group, reducing its potential for redox reactions.
6-(Chloromethyl)-4-methylpyridine-2-carbonitrile: The methyl group at the 4th position alters the compound’s electronic properties and reactivity.
Uniqueness
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H4ClN3O2 |
|---|---|
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
6-(chloromethyl)-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-5-1-7(11(12)13)2-6(4-9)10-5/h1-2H,3H2 |
Clé InChI |
UTUGEQQOSGLQGO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


